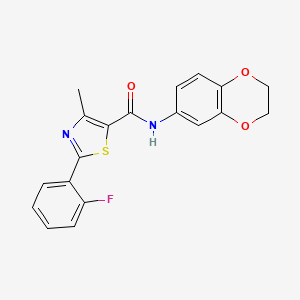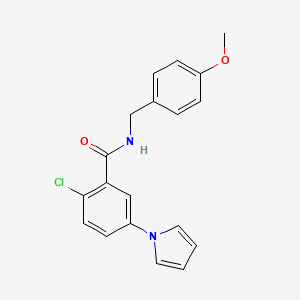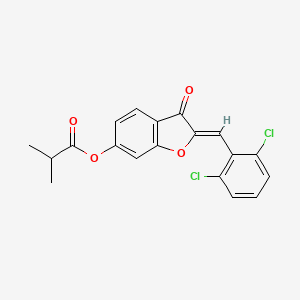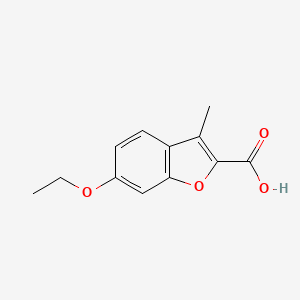
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole carboxamides This compound is characterized by its complex molecular structure, which includes a benzodioxin ring, a fluorophenyl group, and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Construction of the Thiazole Ring: This can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
Coupling Reactions: The final step involves coupling the benzodioxin, fluorophenyl, and thiazole moieties under specific conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The benzodioxin and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols)
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Halogenated derivatives, substituted benzodioxins
科学研究应用
Chemistry
In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, compounds with similar structures are often explored for their pharmacological properties. They may exhibit activity against specific enzymes or receptors, making them potential candidates for therapeutic agents.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
作用机制
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxin and thiazole rings could facilitate binding to specific sites, while the fluorophenyl group might enhance its stability and bioavailability.
相似化合物的比较
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenyl-4-methyl-1,3-thiazole-5-carboxamide: Lacks the fluorine atom, which might affect its reactivity and biological activity.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide: Contains a chlorine atom instead of fluorine, potentially altering its chemical and physical properties.
Uniqueness
The presence of the fluorine atom in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide can significantly influence its chemical behavior, including its reactivity, stability, and interaction with biological targets. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, which can be advantageous in drug development.
属性
分子式 |
C19H15FN2O3S |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H15FN2O3S/c1-11-17(26-19(21-11)13-4-2-3-5-14(13)20)18(23)22-12-6-7-15-16(10-12)25-9-8-24-15/h2-7,10H,8-9H2,1H3,(H,22,23) |
InChI 键 |
ZTNCAKACGZSDHM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC3=CC4=C(C=C3)OCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-isobutyl-N-[2-(2-methoxyphenoxy)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B14956779.png)
![Methyl 7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14956783.png)
![3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}benzyl)-1H-isochromen-1-one](/img/structure/B14956784.png)
![2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-vinylbenzyl)oxy]phenol](/img/structure/B14956790.png)
![(2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide](/img/structure/B14956797.png)
![3-(3,4-dimethoxyphenyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]propanamide](/img/structure/B14956807.png)
![8-methyl-11-(4-methylbenzyl)-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one](/img/structure/B14956823.png)
![3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B14956824.png)


![2-(5-bromo-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B14956841.png)

![N~2~-[6-(1,3-benzothiazol-2-ylamino)-6-oxohexyl]-1H-indole-2-carboxamide](/img/structure/B14956848.png)

